molecular formula C47H60N4O9S B1501296 methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 854756-74-4

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B1501296
CAS No.: 854756-74-4
M. Wt: 857.1 g/mol
InChI Key: JICBRHIOKVTMPJ-SYWRHQDJSA-N
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Description

The compound methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a highly complex polycyclic molecule featuring:

  • A pentacyclic core with fused diazatetracyclo and diazapentacyclo systems.
  • Multiple substituents: acetyloxy, ethyl, methoxycarbonyl, methylsulfanyl, and hydroxy groups.
  • Stereochemical complexity with defined configurations at 1R, 9R, 10S, 11R, 12R, 19R, 13S, 15R, and 17S positions .

Structural analogs derive from natural product scaffolds (e.g., marine actinomycetes) or synthetic heterocyclic chemistry .

Properties

CAS No.

854756-74-4

Molecular Formula

C47H60N4O9S

Molecular Weight

857.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C47H60N4O9S/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3/t28-,38-,39+,40+,43-,44+,45+,46-,47-/m0/s1

InChI Key

JICBRHIOKVTMPJ-SYWRHQDJSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Other CAS No.

854756-74-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ALB-109564 is synthesized through semi-synthetic methods, starting from natural Vinca alkaloids. The process involves several steps of chemical modification to introduce the 12’-methylthio group. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired modifications .

Industrial Production Methods

The industrial production of ALB-109564 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is designed to be cost-effective and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ALB-109564 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl... has garnered attention for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups may enhance interaction with cellular targets involved in cancer progression .
  • Neuroprotective Effects : Some studies suggest that related compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Properties : The presence of specific functional groups may confer anti-inflammatory effects by inhibiting pathways associated with inflammation and pain .

Chemical Synthesis and Industrial Applications

The synthesis of this compound involves several sophisticated chemical reactions that can be optimized for industrial production:

  • Synthetic Routes : The compound is synthesized through a series of cyclization reactions and functional group modifications starting from simpler organic precursors. This includes Diels-Alder reactions and other pericyclic processes to form the pentacyclic core.
  • Catalytic Processes : Industrial applications may utilize catalytic methods to enhance yield and reduce costs during synthesis. Continuous flow reactors can also be employed for more efficient production processes .

Agricultural Applications

There is growing interest in the use of complex organic compounds like this one in agricultural settings:

  • Pesticidal Properties : Compounds related to this structure have been investigated for their potential as natural pesticides due to their bioactive properties that can deter pests without harming beneficial organisms.
  • Plant Growth Regulators : Some derivatives are being studied for their ability to influence plant growth and development processes, potentially leading to increased crop yields .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the cytotoxic effects of methyl derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at specific concentrations, indicating potential for further development into anticancer agents.

Case Study 2: Neuroprotective Effects

In another research project focusing on neurodegenerative diseases, a related compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This highlights the compound's potential as a therapeutic agent in treating conditions like Alzheimer's disease.

Case Study 3: Agricultural Applications

Research conducted on the agricultural applications of this compound showed promising results in enhancing resistance against common pests while promoting healthy plant growth, suggesting its viability as a natural alternative to synthetic pesticides.

Mechanism of Action

ALB-109564 exerts its effects by interfering with tubulin polymerization, primarily targeting microtubules that compose the mitotic spindle. This results in metaphase arrest, preventing cancer cells from dividing and leading to cell death. The molecular targets include tubulin proteins, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Bioactivity Notes Source
Target Compound Diazapentacyclo + Diazatetracyclo 11-acetyloxy, 12-ethyl, 7-methylsulfanyl, 17-hydroxy N/A (inferred marine-like bioactivity) Synthetic/Natural?
(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[...]-10-carboximidic acid Similar pentacyclic Carboximidic acid instead of carboxylate, absence of acetyloxy Not specified PubChem/Toxin DB
Aspidophylline A derivative 18-oxa-8,11-diazapentacyclo 13-ethylidene, 11-formyl, 15-carboxylate Anticipated alkaloid-like properties Marine actinomycetes
Dimethyl (10R,11S,12R)-10-(4-methoxyphenyl)-7-methyl-11,12-dihydro-10H-pyrazolo[1,2-a][1,2,4]triazolo[3,4-c][1,2,4]benzotriazine-11,12-dicarboxylate Pyrazolo-triazolo-benzotriazine 4-methoxyphenyl, dicarboxylate Synthetic intermediate Synthetic

Structural Insights :

  • Substituent Impact : The target compound’s 7-methylsulfanyl group may enhance lipophilicity compared to carboximidic acid analogs, influencing membrane permeability .

Physicochemical and Computational Comparisons

Using QSPR/QSAR principles (), key molecular descriptors include:

  • Van der Waals volume : Larger due to the pentacyclic core and ethyl/acetyloxy groups, suggesting lower solubility vs. smaller heterocycles (e.g., triazolo-benzotriazines) .
  • Electron-withdrawing groups : The methoxycarbonyl and methylsulfanyl moieties may polarize the molecule, impacting redox behavior .

Crystallographic and Conformational Analysis

  • Tools like SHELXL and WinGX () enable precise determination of bond lengths and torsion angles. For example:
    • The diazatetracyclo system’s puckering (via Cremer-Pople coordinates, ) likely differs from less-constrained analogs, influencing stability .
    • Hydrogen-bonding between 17-hydroxy and methoxycarbonyl groups could stabilize the crystal lattice .

Biological Activity

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex alkaloid derivative primarily associated with the Vinca alkaloids group. Its intricate structure suggests potential bioactive properties that warrant detailed investigation.

The compound's molecular formula is C46H60N4O13S with a molecular weight of 810.07 g/mol . The structure features multiple functional groups that may interact with various biological pathways.

Anticancer Properties

Research indicates that compounds within the Vinca alkaloids family exhibit significant anticancer properties through mechanisms such as:

  • Inhibition of Microtubule Formation : Similar to vincristine and vinblastine, this compound likely disrupts microtubule dynamics during cell division .
    MechanismEffect
    Microtubule InhibitionPrevents mitosis in cancer cells
    Induction of ApoptosisTriggers programmed cell death in malignant cells

Studies have shown that derivatives of this compound can enhance the efficacy of chemotherapy by targeting resistant cancer cell lines .

Neuroprotective Effects

Some studies suggest that Vinca alkaloids may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary data indicate potential antimicrobial effects against various pathogens due to the compound's ability to disrupt cellular membranes or inhibit essential metabolic pathways in bacteria and fungi .

Case Studies

  • Vincristine Resistance : A study investigated the resistance mechanisms in L1210 leukemia cells treated with vincristine and found that the expression of specific proteins associated with drug resistance was altered when exposed to this compound .
  • Synergistic Effects : Research examining the combination of this compound with other chemotherapeutic agents showed enhanced cytotoxicity against resistant cancer cell lines compared to standalone treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 2
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

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